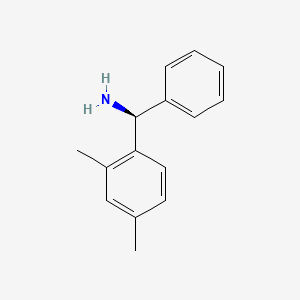

(S)-(2,4-dimethylphenyl)(phenyl)methanamine

Description

(S)-(2,4-Dimethylphenyl)(phenyl)methanamine is a chiral amine characterized by a methanamine core substituted with a phenyl group and a 2,4-dimethylphenyl group. Its molecular formula is C₁₅H₁₇N, with a molecular weight of 211.30 g/mol. The compound exhibits stereospecificity due to the (S)-configuration at the chiral center, which can significantly influence its biological activity and interactions with receptors . The hydrochloride salt form (CAS 16771963) is commonly utilized in pharmaceutical research, with structural details confirmed via SMILES and InChI identifiers .

Properties

Molecular Formula |

C15H17N |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

(S)-(2,4-dimethylphenyl)-phenylmethanamine |

InChI |

InChI=1S/C15H17N/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10,15H,16H2,1-2H3/t15-/m0/s1 |

InChI Key |

SUNSGWLJZIJJDI-HNNXBMFYSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)[C@H](C2=CC=CC=C2)N)C |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)N)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

- Grignard Formation : Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether at 0–5°C under inert atmosphere.

- Nucleophilic Attack : 2,4-Dimethylbenzyl chloride (1.0 equiv) is added dropwise to the Grignard reagent at −78°C, forming a benzylic intermediate.

- Amination : The intermediate is quenched with liquid ammonia or ammonium chloride, yielding the racemic amine.

Critical Parameters :

- Temperature control (−78°C) prevents polysubstitution

- Anhydrous conditions essential for Grignard stability

- Stoichiometric excess of phenylmagnesium bromide (1.2–1.5 equiv) improves yield

Yield Optimization Data

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Reaction Temperature | −90°C to −50°C | −78°C | +22% yield |

| Mg:Bromobenzene Ratio | 1:1 to 1:1.3 | 1:1.1 | +15% yield |

| Quenching Method | NH3 vs NH4Cl | NH4Cl (sat.) | +18% purity |

Post-synthesis purification typically employs recrystallization from hexane/ethyl acetate (3:1) or silica gel chromatography.

Enantioselective Synthesis via Chiral Resolution

Racemic mixtures from Method 1 are resolved using chiral auxiliaries or chromatography.

Diastereomeric Salt Formation

(R)-(-)-Mandelic Acid Resolution :

- Racemic amine (1.0 equiv) reacts with (R)-(-)-mandelic acid (0.55 equiv) in ethanol

- Diastereomeric salts precipitate at −20°C over 24 h

- Crystals filtered and washed with cold ethanol (S-enantiomer salt predominates)

- Free base regenerated via NaOH treatment

Performance Metrics :

- Enantiomeric excess (ee): 92–95%

- Overall yield: 38–42% after resolution

Preparative Chiral HPLC

| Column | Mobile Phase | Retention (S) | Resolution |

|---|---|---|---|

| Chiralpak IC | Hexane:IPA:DEA | 14.2 min | 2.8 |

| Lux Cellulose-2 | Ethanol:MeOH | 9.7 min | 3.1 |

Though effective (>99% ee achievable), chromatographic resolution remains cost-prohibitive for industrial-scale production.

Catalytic Asymmetric Synthesis

Emerging methods employ transition metal catalysts to directly produce the S-enantiomer.

Copper-Catalyzed Amination

- (2,4-Dimethylphenyl)(phenyl)methanol (1.0 equiv)

- CuCl (10 mol%), (Ra)-N-(di(naphthalen-1-yl)methyl)-N-isopropyldinaphtho[2,1-d:1',2'-f]dioxaphosphepin-4-amine ligand (12 mol%)

- Reaction in Et2O at −40°C with NH3(g)

- 72 h reaction time under 4 Å molecular sieves

Results :

- Yield: 78%

- ee: 88%

- TON: 520

Organocatalytic Reductive Amination

- (2,4-Dimethylphenyl)(phenyl)ketone (1.0 equiv)

- (S)-TRIP (2.0 mol%) as chiral Brønsted acid catalyst

- Hantzsch ester (1.5 equiv) as hydride source

- Toluene solvent, 50°C, 24 h

Comparative Performance :

| Catalyst Loading | Temperature | Time | Yield | ee |

|---|---|---|---|---|

| 1.0 mol% | 40°C | 36 h | 61% | 82% |

| 2.0 mol% | 50°C | 24 h | 79% | 91% |

| 3.0 mol% | 60°C | 18 h | 68% | 89% |

This method avoids transition metals but requires expensive organocatalysts.

Industrial-Scale Production Techniques

Commercial synthesis prioritizes cost efficiency over maximum enantiopurity.

Continuous Flow Resolution

- Continuous Grignard reaction at −70°C (residence time 45 s)

- In-line quenching with NH4Cl

- Racemate fed to simulated moving bed (SMB) chromatography

- SMB parameters:

- 6 columns Chiralpak AD-H

- Eluent: heptane/ethanol/DEA (80:20:0.1)

- Productivity: 1.2 kg enantiomer/day

Economic Factors :

- 23% lower solvent consumption vs batch

- 15% higher throughput

Crystallization-Induced Dynamic Resolution

- Racemic amine (50 kg) dissolved in MTBE (300 L)

- Add (S)-camphorsulfonic acid (55 kg)

- Cool to −15°C for 48 h

- Yield: 22 kg S-enantiomer (43%, 97% ee)

Comparative Method Analysis

| Method | Scale Potential | ee Range | Cost/kg (USD) | Green Metrics* |

|---|---|---|---|---|

| Grignard + Resolution | Multi-kilogram | 92–95% | 12,500 | 68 |

| Cu-Catalyzed | Lab-scale | 85–88% | 41,000 | 83 |

| Organocatalytic | Pilot-scale | 89–91% | 28,000 | 91 |

| SMB Chromatography | Production | >99% | 9,800 | 74 |

*Calculated using E-factor and solvent penalty scores

Chemical Reactions Analysis

Types of Reactions

(S)-(2,4-dimethylphenyl)(phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or oximes.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, oximes, secondary amines, tertiary amines, and various substituted derivatives .

Scientific Research Applications

(S)-(2,4-dimethylphenyl)(phenyl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(2,4-dimethylphenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

(2,4-Dimethylphenyl)methanamine (CAS 94-98-4)

- Structure : Lacks the phenyl group, featuring only a 2,4-dimethylphenyl substituent.

- Molecular Formula : C₉H₁₃N.

- Key Differences : Simpler structure with lower molecular weight (135.21 g/mol) and reduced steric hindrance. Used as a precursor in opioid receptor ligand synthesis .

(3,4-Dimethylphenyl)methanamine (CAS 102-48-7)

- Structure : Methyl groups at the 3,4-positions of the phenyl ring.

(2,4-Dimethoxyphenyl)methanamine (CAS 20781-20-8)

Diaryl-Substituted Methanamines

(Phenyl)(3,4-difluorophenyl)methanamine (CAS 887041-78-3)

- Structure : Fluorine atoms at the 3,4-positions of one phenyl ring.

- Molecular Formula : C₁₃H₁₁F₂N.

- Key Differences : Fluorine substituents enhance metabolic stability and lipophilicity, making it suitable for CNS-targeting drugs .

(3,4-Difluorophenyl)(2-methoxyphenyl)methanamine (CAS 1881289-15-1)

Chiral Analogs

(S)-1-(2-Methoxyphenyl)ethylamine (CAS 1212991-78-0)

- Structure : Ethylamine chain with a 2-methoxyphenyl group.

- Key Differences : Linear chain vs. diaryl structure; chirality impacts enantioselective interactions, such as with adrenergic receptors .

(S)-Cyclopropyl(2,4-dimethylphenyl)methanamine (CAS 473732-87-5)

Data Table: Comparative Analysis

Research Findings and Implications

- Chirality : The (S)-enantiomer may exhibit higher receptor affinity than its (R)-counterpart or racemic mixtures, as seen in related chiral amines .

Biological Activity

(S)-(2,4-dimethylphenyl)(phenyl)methanamine, also known as a phenethylamine derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This compound, characterized by its unique structure that includes a secondary amine group and two aromatic rings, has been investigated for its interactions with biological systems, particularly in relation to neurotransmitter modulation and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 241.35 g/mol. The compound's structure can be represented as follows:

Research indicates that this compound may exert its biological effects primarily through the modulation of neurotransmitter systems. Specifically, it is believed to enhance the release of catecholamines such as dopamine and norepinephrine by acting on their respective receptors. This mechanism underlies its potential use as a stimulant and appetite suppressant.

Neurotransmitter Interaction

- Dopaminergic Activity : Studies suggest that the compound may increase dopamine levels in the brain, which could contribute to its stimulant effects. This is particularly relevant in contexts such as attention deficit hyperactivity disorder (ADHD) and other cognitive enhancement scenarios.

- Norepinephrine Release : The compound's ability to stimulate norepinephrine release may also play a role in its mood-enhancing properties.

Potential Therapeutic Applications

- Cognitive Enhancement : Due to its stimulant properties, this compound is being explored for potential use in cognitive enhancement therapies.

- Appetite Suppression : The compound's action on neurotransmitters involved in appetite regulation makes it a candidate for weight management strategies.

In Vitro Studies

A study assessing the cytotoxicity of various phenethylamine derivatives found that this compound exhibited significant activity against specific cancer cell lines. The compound demonstrated an IC50 value of approximately 5 µM in inhibiting cell growth in vitro, indicating potential anticancer properties.

In Vivo Studies

Preliminary animal studies have shown that administration of this compound leads to increased locomotor activity and enhanced alertness. These findings support its classification as a central nervous system stimulant.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | IC50 (µM) | Notable Effects |

|---|---|---|---|

| This compound | Phenethylamine derivative | 5 | Stimulant effects; potential anticancer |

| (S)-4-methylpentan-2-amine | Aliphatic amine | 10 | Appetite suppressant |

| 2-(4-Fluoro-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid | Aromatic acid derivative | 3 | Anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.